ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
Description
Ethyl 2-(cyclopent-2-en-1-yl)acetate is an organic ester featuring a cyclopentene ring directly attached to an acetate group. Its structure combines the reactivity of a strained cyclopentene ring with the ester functional group, making it a versatile intermediate in organic synthesis. The cyclopentene ring introduces torsional strain due to its non-aromatic, conjugated double bond, which may enhance its participation in cycloaddition or hydrogenation reactions. The ethyl ester group contributes to lipophilicity, influencing solubility and stability compared to carboxylic acid analogs.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyclopent-2-en-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHOITVJAVVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884856 | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15848-49-4 | |
| Record name | Ethyl 2-cyclopentene-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15848-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl cyclopent-2-en-1-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2-Cyclopentene-1-acetic Acid with Ethanol
The most common and straightforward method to prepare ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is the acid-catalyzed esterification of 2-cyclopentene-1-acetic acid with ethanol. This reaction typically uses sulfuric acid as a catalyst and is conducted under reflux to drive the reaction to completion.
-
- Catalyst: Concentrated sulfuric acid
- Solvent: Ethanol (also acts as reactant)
- Temperature: Reflux (~78 °C)
- Time: Several hours (typically 6–8 hours)
Mechanism: The carboxylic acid group of 2-cyclopentene-1-acetic acid is protonated by the acid catalyst, increasing electrophilicity, followed by nucleophilic attack by ethanol, and subsequent elimination of water to form the ester.
Advantages: Simple, high yield, and well-established.
Industrial adaptation: Continuous flow reactors are employed to scale up this process, allowing precise control over temperature and pressure, improving yield and purity.
Multi-Step Synthesis via Cyclization, Substitution, Hydrolysis, Decarboxylation, and Esterification ("One-Pot" Method)
A more complex but efficient industrially relevant method involves a multi-step "one-pot" synthesis starting from diethyl adipate:
Step 1: Cyclization
- React diethyl adipate with metallic sodium in toluene under reflux to form a cyclized intermediate.
Step 2: Substitution
- Add ethyl chloroacetate to the reaction mixture, maintaining temperature below 100 °C, to introduce the acetate moiety.
Step 3: Hydrolysis and Decarboxylation
- Acidic hydrolysis and decarboxylation are performed by adding hydrochloric acid and refluxing for several hours.
Step 4: Esterification
- The crude acid product is directly esterified with ethanol in the presence of sulfuric acid catalyst under reflux.
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- Extraction with ethyl acetate, washing with brine and sodium bicarbonate solutions, drying over anhydrous sodium sulfate, filtration, concentration, and vacuum distillation.
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- The process yields approximately 60% of the pure ester with boiling point around 115–120 °C at 10 mmHg.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | 2-Cyclopentene-1-acetic acid + ethanol | Sulfuric acid | Reflux in ethanol, 6–8 hours | High | Simple, widely used, scalable with flow reactors |
| One-pot multi-step synthesis | Diethyl adipate, sodium, ethyl chloroacetate, ethanol | Metallic sodium, HCl, sulfuric acid | Reflux in toluene and acid, multiple steps | ~60 | Industrial scale, environmentally friendly, single purification |
The esterification method is well-documented and provides a reliable route to this compound with high purity and yield, especially when optimized in continuous flow reactors.
The one-pot multi-step synthesis method offers advantages in industrial production by minimizing waste and simplifying purification, which is critical for cost-effective large-scale manufacturing.
Both methods rely on acid catalysis and careful control of reaction conditions to maximize yield and minimize side reactions such as hydrolysis or polymerization of the cyclopentene ring.
The compound’s reactivity profile allows it to be a versatile intermediate, and the preparation methods ensure availability for further chemical transformations such as oxidation, reduction, and substitution reactions.
The preparation of this compound is primarily achieved through acid-catalyzed esterification of 2-cyclopentene-1-acetic acid with ethanol or via a sophisticated one-pot multi-step synthesis starting from diethyl adipate. Both methods have been optimized for laboratory and industrial scales, balancing yield, purity, environmental impact, and cost. The choice of method depends on the scale and specific application requirements, with continuous flow esterification favored for scalability and the one-pot method for industrial efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-Cyclopentene-1-acetic acid.
Reduction: Reduction reactions can convert it to 2-Cyclopentene-1-ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopentene-1-acetic acid.
Reduction: 2-Cyclopentene-1-ethanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Flavor and Fragrance Industry
Ethyl 2-(cyclopent-2-en-1-yl)acetate is widely used as a flavoring agent in food products and as a fragrance component in perfumes. Its unique scent profile enhances consumer appeal, making it a valuable ingredient in the formulation of various aromatic products .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an intermediate in the synthesis of various biologically active compounds. Research indicates its potential as a building block for new medications, particularly those targeting specific biological pathways.
Polymer Chemistry
The compound is employed in polymer chemistry to produce specialty polymers that exhibit enhanced properties such as flexibility and durability compared to traditional materials. Its unique reactivity allows for the development of advanced materials with tailored characteristics for specific applications .
Cosmetic Formulations
In cosmetics, this compound is used for its pleasant aroma and skin-conditioning properties. It enhances the sensory experience of lotions and creams, making it a popular choice for formulators aiming to improve product appeal .
Agricultural Chemicals
This compound finds application in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that are safer for the environment. Its role in sustainable agriculture is increasingly recognized due to its potential to minimize environmental impact while maintaining efficacy .
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can effectively inhibit bacterial growth, suggesting their potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that this compound and its derivatives exhibit cytotoxicity linked to apoptosis induction in cancer cells. This suggests a promising pathway for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it is reduced to alcohols by reducing agents. The ester functional group is susceptible to nucleophilic attack, leading to substitution reactions .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Cyclopentene vs. Cyclohexene : Smaller rings (cyclopentene) exhibit higher strain and reactivity, favoring ring-opening or addition reactions.
- Ester vs. Acid : Ethyl esters balance lipophilicity and hydrolytic stability, making them preferable in drug delivery compared to acids or methyl esters.
- Substituent Impact : Electron-withdrawing groups (e.g., CF₃, CN) enhance electrophilicity but may reduce bioavailability due to increased polarity.
Biological Activity
Ethyl 2-(cyclopent-2-en-1-yl)acetate, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant research findings.
Overview of this compound
This compound is a colorless liquid known for its characteristic odor. It is primarily synthesized through the esterification of 2-cyclopentene-1-acetic acid with ethanol, often catalyzed by sulfuric acid under reflux conditions. The compound serves as a precursor in the synthesis of biologically active compounds and has applications in various chemical industries.
The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. It can act as a substrate in oxidation and reduction reactions, leading to the formation of different derivatives such as 2-cyclopentene-1-acetic acid and 2-cyclopentene-1-ethanol. These transformations enable the compound to interact with various biological targets, potentially influencing cellular processes.
Research Findings
Research has indicated that this compound may possess several biological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development in treating infections .
- Cytotoxic Effects : Some investigations have reported cytotoxic effects against specific cancer cell lines, indicating potential use in cancer therapeutics .
- Pharmacological Potential : The compound's unique structure allows it to serve as a building block for synthesizing novel pharmaceutical agents, particularly those targeting specific biological pathways .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of this compound revealed that certain modifications enhanced its biological activity. By altering functional groups attached to the cyclopentene ring, researchers observed increased potency against specific bacterial strains. This highlights the importance of structural modifications in enhancing biological effectiveness.
Case Study 2: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines demonstrated that this compound and its derivatives exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic application .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of this compound compared to related compounds:
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | CHO | Antimicrobial, cytotoxic | Precursor for biologically active compounds |
| 2-Cyclopentene-1-acetic acid | CHO | Moderate antibacterial properties | Parent acid; less potent than its ester |
| Cyclopentyl acetate | CHO | Minimal biological activity | Structurally similar but lacks significant activity |
Q & A
Q. What are the key steps in synthesizing ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves esterification of 2-(cyclopent-2-en-1-yl)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Intermediates should be characterized using -NMR and -NMR to confirm cyclopentene ring integrity and ester formation. IR spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups. For analogs, refer to synthetic protocols for structurally similar esters (e.g., imidazole-derived acetates) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : -NMR should resolve cyclopentene protons (δ 5.6–6.0 ppm, olefinic signals) and ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). -NMR must show carbonyl (δ 170–175 ppm) and cyclopentene carbons.
- IR : Look for ester C=O (~1740 cm⁻¹) and C-O (~1240 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. Cross-validate with GC-MS retention indices for purity .
Q. What experimental precautions are necessary to ensure the stability of this compound during storage and handling?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Avoid prolonged exposure to moisture or acidic/basic conditions. For waste disposal, segregate organic layers and consult protocols for ester-containing compounds .
Q. What chromatographic techniques are optimal for purity assessment and degradation profiling?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Method development should optimize mobile phase (e.g., acetonitrile:water 70:30) to resolve degradation products .
- GC-MS : Employ splitless injection and a DB-5MS column for volatile impurities. Compare with reference standards for quantification .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound when dealing with twinned data or high-resolution datasets?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN and BASF commands to model twin domains. High-resolution data (>1.0 Å) benefit from anisotropic displacement parameters and Hirshfeld atom refinement (HAR). Validate with R-factor convergence (<5%) and residual electron density maps. Cross-check with DFT-calculated geometries for bond lengths/angles .
Q. What computational strategies (e.g., 3D-QSAR, molecular docking) are suitable for predicting the bioactivity of derivatives?
- Methodological Answer :
- 3D-QSAR : Align derivatives using cyclopentene as a common scaffold. Generate CoMFA/CoMSIA models with steric/electrostatic fields. Validate via leave-one-out cross-validation (q² > 0.5) .
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., enzymes binding cyclopentene analogs). Prioritize derivatives with favorable binding energies (<–7 kcal/mol) and hydrogen-bond interactions .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- NMR : Compute /-NMR shifts with DFT (B3LYP/6-311+G(d,p)) and compare with experimental data. Adjust for solvent effects (e.g., PCM model for CDCl₃).
- IR : Compare experimental bands with scaled DFT vibrational frequencies (scale factor ~0.96). Investigate conformational flexibility if deviations exceed 20 cm⁻¹ .
Q. What in vivo models are appropriate for evaluating developmental toxicity, and how should dose-response studies be designed?
- Methodological Answer : Use zebrafish embryos (Danio rerio) for rapid toxicity screening. Expose embryos (6–24 hpf) to 0.1–0.2% ethyl acetate analogs in E3 medium. Assess endpoints: mortality, yolk sac edema, and necrosis at 48–96 hpf. Calculate LC₅₀/EC₅₀ via probit analysis. Include controls (e.g., DMSO vehicle) and triplicate samples .
Notes
- References : Avoid non-academic sources; prioritize crystallography (SHELX), synthesis , and toxicity models .
- Critical Analysis : Address contradictions (e.g., NMR shifts vs. DFT) by evaluating solvent effects or conformational averaging.
- Data Presentation : Use tables/figures only when they enhance clarity (e.g., Table 1 for spectroscopic benchmarks).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
